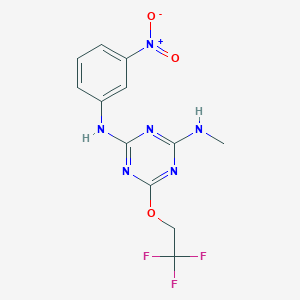![molecular formula C16H24N2O3 B5695857 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5695857.png)
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer drug. DMXAA was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide activates the immune system and triggers the production of cytokines, which in turn leads to the destruction of the tumor blood vessels. 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide also induces the production of nitric oxide, which further contributes to the destruction of the tumor vasculature.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to induce a variety of biochemical and physiological effects, including the activation of the immune system, the induction of cytokine production, and the production of nitric oxide. 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to inhibit the growth of new blood vessels, which is critical for tumor growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for use in lab experiments, including its potent anti-tumor activity and its ability to target the tumor vasculature. However, 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide, including the development of new formulations that improve its solubility and bioavailability. Additionally, further studies are needed to better understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide and to identify potential biomarkers that can be used to predict response to therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in human patients with cancer.
Métodos De Síntesis
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with ethyl chloroacetate to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with morpholine and thionyl chloride to form the final product, 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been extensively studied for its potential use as an anti-cancer drug. In preclinical studies, 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide works by targeting the tumor vasculature, leading to the destruction of the tumor blood vessels and subsequent tumor cell death.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-13-3-4-15(14(2)11-13)21-12-16(19)17-5-6-18-7-9-20-10-8-18/h3-4,11H,5-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRQCKJOMGZMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

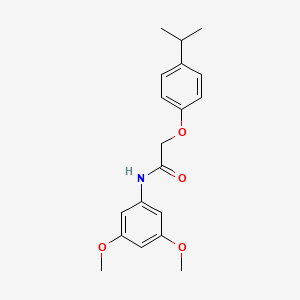
![2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5695782.png)
![methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5695787.png)
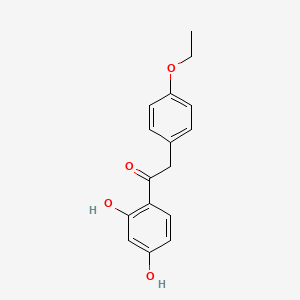
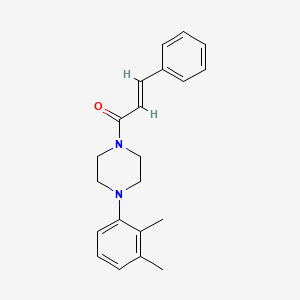
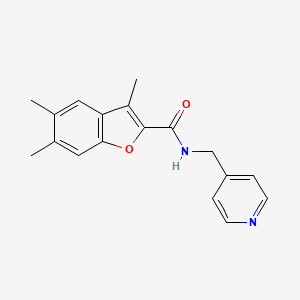
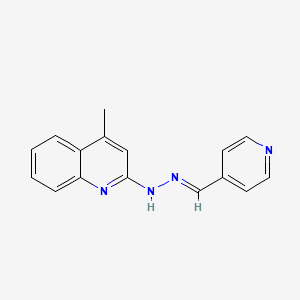
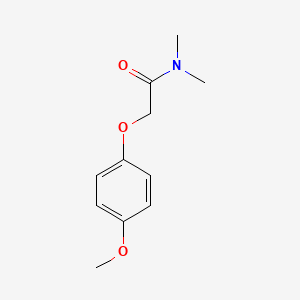

![N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5695832.png)
![{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid](/img/structure/B5695849.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B5695865.png)
![4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5695867.png)
